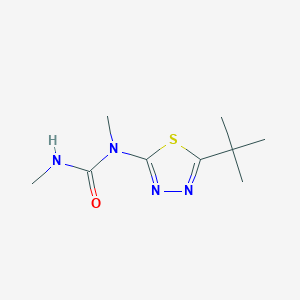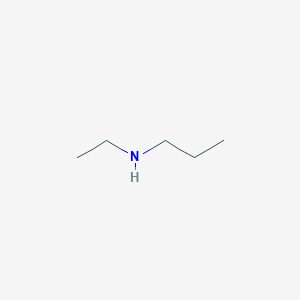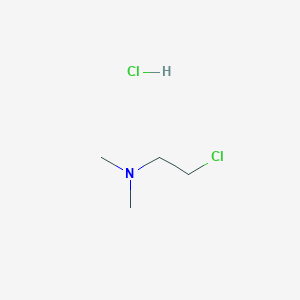
2-Chloro-5-ethynylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related ethynylpyridine compounds often involves multi-step reactions that include halogenation, Sonogashira coupling, and hydroboration. For instance, a derivative, 2,5-diethynylpyridine, can be synthesized through a reaction with dimesitylborane, leading to unexpected tris-hydroboration products, highlighting the complexity and versatility of reactions involving ethynylpyridine structures (Entwistle et al., 2004). Such methodologies may be adapted for the synthesis of 2-Chloro-5-ethynylpyridine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of ethynylpyridine derivatives plays a crucial role in their reactivity and interaction. For example, 2-ethynylpyridine (2-EP) forms hydrogen-bonded complexes, which have been studied using IR spectroscopy and theoretical calculations to understand their structure and stability (Bakarić & Spanget-Larsen, 2018). These insights into the molecular interactions and structure of ethynylpyridine derivatives can be applied to understand the behavior of 2-Chloro-5-ethynylpyridine in various chemical environments.
Chemical Reactions and Properties
Ethynylpyridines participate in a range of chemical reactions, such as hydrohalogenation, where they react with halogen acids to form halogenated products. A study on 2-ethynylpyridines demonstrated efficient hydrochlorination without special reagents, suggesting a generalizable mechanism for modifying ethynylpyridine derivatives, including 2-Chloro-5-ethynylpyridine, to achieve desired functionalization (Muragishi et al., 2017).
Physical Properties Analysis
The physical properties of 2-Chloro-5-ethynylpyridine, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. The behavior of ethynylpyridine dimers in solvents and their spectroscopic characteristics provides insights into the physical properties that influence their use in chemical synthesis and applications (Bakarić & Spanget-Larsen, 2018).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-ethynylpyridine, such as reactivity towards nucleophiles or electrophiles, can be studied through its interaction with various chemical reagents. The hydrohalogenation reaction of ethynylpyridines is a prime example of their chemical behavior, showcasing the compound's ability to undergo addition reactions to form halogenated products (Muragishi et al., 2017). Such properties are crucial for understanding and predicting the behavior of 2-Chloro-5-ethynylpyridine in synthetic pathways and its potential applications in chemical synthesis.
Aplicaciones Científicas De Investigación
In the agrochemical industry , trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Chloro-5-ethynylpyridine, are used for crop protection. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
In the pharmaceutical industry , several TFMP derivatives are used; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Quality Control and Analytical Studies : 2-Chloro-5-ethynylpyridine is used for Abbreviated New Drug Application (ANDA) filing to the FDA. It is also used in the toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during the commercial production of the API .
-
Synthesis of Other Chemical Compounds : 2-Chloro-5-ethynylpyridine can be used as a starting material or intermediate in the synthesis of other chemical compounds. For example, it can be used to synthesize 2-Chloro-5-trimethylsilanylethynyl-pyridine .
-
Reference Material : 2-Chloro-5-ethynylpyridine is used as a reference material in various scientific and industrial applications . It is often used for proficiency testing, where laboratories demonstrate that they can perform certain tests with an acceptable level of accuracy .
-
Pharmaceutical Research : 2-Chloro-5-ethynylpyridine is used in pharmaceutical research as a building block for the synthesis of various pharmaceutical compounds . It is also used in the development of new drugs and therapies .
-
Chemical Research : In chemical research, 2-Chloro-5-ethynylpyridine is used as a starting material for the synthesis of various chemical compounds . It is also used in the study of reaction mechanisms and the development of new synthetic methods .
-
Material Science : In material science, 2-Chloro-5-ethynylpyridine is used in the synthesis of new materials with potential applications in various fields such as electronics, energy, and biotechnology .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLDMOFVMPWSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442971 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethynylpyridine | |
CAS RN |
263012-63-1 | |
| Record name | 2-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dibenzo[a,e]pyrene](/img/structure/B33199.png)



![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)



